7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

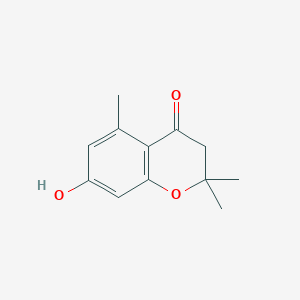

The compound’s core structure is a chromenone (4H-1-benzopyran-4-one), a fused ring system consisting of a benzene ring and a pyran-4-one moiety. Key substituents include:

- Hydroxyl group at position 7 (C7-OH)

- Three methyl groups at positions 2, 2, and 5 (C2, C2, C5)

- Dihydro-pyran ring (2,3-dihydro-4H-chromen-4-one)

The IUPAC name, 7-hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one , reflects the substituent positions and the partially saturated pyran ring. The molecular formula is C₁₂H₁₄O₃ , with a molecular weight of 206.24 g/mol .

Table 1. Key Structural Features

| Feature | Position | Functional Group |

|---|---|---|

| Hydroxyl | C7 | -OH |

| Methyl | C2, C2, C5 | -CH₃ |

| Ketone | C4 | =O |

| Ring System | Chromenone | Fused benzene-pyran |

X-ray Crystallographic Analysis

No crystallographic data for this compound is directly reported in the provided sources. However, structural analogs such as 6-hydroxy-5,7,8-trimethyl-chroman-2-one (CCDC 834269) and 2,2,8-trimethyl derivatives have been crystallographically characterized, suggesting that similar methods could resolve this compound’s solid-state conformation. Key challenges include:

- Solubility limitations : The hydroxyl group may influence crystal packing.

- Stereochemical ambiguity : The dihydro-pyran ring’s puckering and substituent orientations require experimental validation.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data for this compound is unavailable in the provided sources, chromenone analogs exhibit characteristic shifts:

Table 2. Hypothetical NMR Peaks (Based on Structural Analogues)

| Proton Environment | δ (¹H NMR) | δ (¹³C NMR) |

|---|---|---|

| C7-OH (broad singlet) | 5.5–6.5 ppm | — |

| Aromatic protons (C8, C9) | 6.8–7.2 ppm | 115–125 ppm |

| C2/C5-CH₃ (singlet) | 1.2–1.4 ppm | 20–25 ppm |

| C4=O (carbonyl) | — | 190–200 ppm |

| C2/C5-CH₃ (dihydro ring) | — | 30–35 ppm |

Note: Data inferred from similar chromenones (e.g., 7-hydroxy-2,5-dimethyl-4H-chromen-4-one).

Infrared (IR) Vibrational Fingerprint Analysis

Predicted IR absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H (stretch) | 3200–3400 (broad) | Hydroxyl |

| C=O (stretch) | 1680–1720 | Ketone |

| C-O-C (stretch) | 1250–1300 | Pyran ring |

| Aromatic C-H (stretch) | 3000–3100 | Benzene ring |

| C-H (bend, methyl) | 1380–1480 | CH₃ groups |

Mass Spectrometric Fragmentation Patterns

Proposed fragmentation pathways for C₁₂H₁₄O₃ (m/z 206.24):

Table 3. Hypothetical Mass Spectral Fragments

| m/z | Fragment | Origin |

|---|---|---|

| 206.24 | [M]⁺ | Molecular ion |

| 188.23 | [M - H₂O]⁺ | Loss of hydroxyl group |

| 191.21 | [M - CH₃]⁺ | Loss of methyl group |

| 163.16 | [M - CO]⁺ | Ketone cleavage |

| 135.13 | [M - CO - CH₃]⁺ | Sequential fragmentation |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT methods (e.g., B3LYP/6-31G*) are typically used to optimize molecular geometry and predict electronic properties. Key computational targets include:

- HOMO-LUMO gap : Influences reactivity and optical properties.

- Atomic charges : Hydroxyl and ketone groups may exhibit partial negative charges.

- Conformational analysis : Dihydro-pyran ring puckering and methyl group orientations.

Molecular Orbital Configuration Analysis

For chromenones, molecular orbitals are dominated by:

- π-conjugation across the chromenone core (C4=O to benzene ring).

- Non-bonding electrons from the hydroxyl group, contributing to lone-pair interactions.

- Hyperconjugation from methyl groups, stabilizing adjacent carbons.

Properties

IUPAC Name |

7-hydroxy-2,2,5-trimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-4-8(13)5-10-11(7)9(14)6-12(2,3)15-10/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRXIUHZBNIYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)CC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369483 | |

| Record name | 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20052-60-2 | |

| Record name | 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one, also known as 7-hydroxyflavone or by its CAS number 20052-60-2, is a flavonoid compound that exhibits various biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Melting Point : 189 °C

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. Studies demonstrate its ability to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, 7-hydroxyflavone reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Several studies have explored the anticancer effects of 7-hydroxyflavone. It has been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies demonstrated that it inhibits cell proliferation in breast cancer cells by inducing cell cycle arrest at the G1 phase .

Neuroprotective Effects

The neuroprotective potential of 7-hydroxyflavone has also been investigated. It was found to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents such as glutamate. This suggests a possible role in treating neurodegenerative diseases .

The biological activities of 7-hydroxyflavone can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's hydroxyl groups play a critical role in neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymes : It inhibits enzymes involved in inflammation and cancer progression, such as COX and LOX.

- Modulation of Signaling Pathways : It affects various signaling pathways including NF-kB and MAPK pathways, which are crucial for inflammation and cancer cell survival.

Case Studies

Preparation Methods

Chemical Structure and Properties

- Molecular formula: C12H14O3

- Molecular weight: 206.24 g/mol

- IUPAC name: 7-hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one

- CAS number: 50544-72-4

The compound features a chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) core with methyl substitutions at positions 2 and 5 and a hydroxy group at position 7.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of chromanones like this compound generally involves:

- Construction of the chromanone ring system via cyclization.

- Introduction of methyl groups at specific positions.

- Hydroxylation at the 7-position on the aromatic ring.

The synthetic routes often start from appropriately substituted phenols or chromone precursors, followed by selective reduction, alkylation, and cyclization steps.

Reported Synthetic Routes

Cyclization of Substituted Phenol Derivatives

One common approach involves the cyclization of 2,4,6-trimethylphenol derivatives with suitable ketoesters or acid derivatives to form the chromanone ring. The methyl groups at the 2 and 5 positions come from the starting methyl-substituted phenol, while the 7-hydroxy group is introduced via the phenol’s hydroxyl.

Alkylation and Reduction Steps

- Alkylation: Introduction of methyl groups at the 2-position can be achieved via alkylation of chromone intermediates using methylating agents under basic conditions.

- Reduction: The 2,3-double bond in chromones is reduced to yield the dihydrochromanone structure. This can be performed using catalytic hydrogenation or hydride reducing agents.

Specific Method from Literature

A related synthetic method for chroman derivatives described by Al-Majid et al. (2016) involves:

- Starting with methyl-substituted chromene carboxylates.

- Treating with hydrazine hydrate in ethanol under reflux to form carbohydrazide intermediates.

- Condensation reactions in acetic acid under reflux to afford the final chromanone derivatives.

While this method targets chroman derivatives with various substitutions, it illustrates the use of hydrazine-mediated transformations and acid-catalyzed condensation for chromanone synthesis.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of chromone | Methyl iodide, K2CO3, DMF | 0°C to RT | Overnight | ~80 | Methylation at 2-position |

| Reduction of chromone | Catalytic hydrogenation (Pd/C) | RT, H2 atmosphere | Several hours | 85-90 | Converts chromone to chromanone |

| Hydrazine hydrate treatment | Hydrazine hydrate, ethanol reflux | 80°C | 10 hours | 70-85 | Forms carbohydrazide intermediate |

| Condensation reaction | Acetic acid reflux | 120°C | 3-12 hours | 75-90 | Final ring closure and substitution steps |

These conditions are adapted from related chromanone syntheses and provide a framework for preparing this compound.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): Confirms methyl and hydroxy substitutions and ring saturation.

- Mass Spectrometry (MS): Confirms molecular weight (206.24 g/mol).

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O) stretch near 1650 cm⁻¹ and hydroxyl (O-H) stretch.

- Melting Point Determination: Provides purity indication.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of substituted phenols | 2,4,6-trimethylphenol, ketoesters | Acid catalysts, methylating agents | Cyclization, alkylation | Direct route, high regioselectivity | Requires multi-step synthesis |

| Hydrazine hydrate condensation | Chromene carboxylates | Hydrazine hydrate, acetic acid | Condensation, cyclization | Good yields, versatile for derivatives | Longer reaction times |

| Catalytic hydrogenation | Chromone intermediates | Pd/C, H2 gas | Reduction | Efficient saturation of double bond | Requires hydrogenation setup |

Research Findings and Notes

- The preparation of this compound is influenced by the choice of starting materials and reaction conditions, particularly for selective methylation and hydroxylation.

- Hydrazine hydrate-mediated methods provide a robust approach to chromanone derivatives with good yields and purity.

- Reduction of chromone precursors is essential to achieve the dihydro form characteristic of chromanones.

- Literature emphasizes the importance of controlling temperature and reaction time to optimize yields and minimize by-products.

- Although natural sources provide chromanones, synthetic approaches allow for structural modifications and large-scale production.

Q & A

Q. What are the standard synthetic routes for 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one, and how are reaction conditions optimized?

The compound can be synthesized via condensation and cyclization reactions. A general procedure involves reacting substituted hydroxyacetophenone derivatives with appropriate aldehydes or ketones under basic conditions (e.g., K₂CO₃ in DMF or ethanol). For example, fluorophenyl-substituted chromenones are synthesized by refluxing intermediates with propargyl bromide in the presence of a base . Optimization includes adjusting solvent polarity, reaction time, and stoichiometry of reagents to enhance yield. Purification typically involves column chromatography or recrystallization.

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.3–8.3 ppm) and methyl groups (δ 1.2–3.8 ppm) confirm substitution patterns. Coupling constants (e.g., J = 8–9 Hz) distinguish ortho/meta aromatic protons .

- FTIR : Absorption bands for hydroxyl (3479 cm⁻¹), carbonyl (1647 cm⁻¹), and ether (1128 cm⁻¹) groups validate functional groups .

- HRMS : Precise mass determination (e.g., m/z 283.2950 [M+H]⁺) confirms molecular formula .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for experimental design?

The compound’s hydroxy and methyl groups influence solubility in polar solvents (e.g., ethanol, DMSO). Melting points (e.g., 51–54°C for similar chromenones ) guide purification and storage. LogP values (estimated via computational tools) predict partitioning behavior in biological assays.

Advanced Research Questions

Q. How can synthetic yields be improved for complex derivatives of this chromenone?

Yields depend on steric and electronic effects of substituents. For electron-deficient aryl groups, microwave-assisted synthesis or catalytic systems (e.g., Pd-mediated cross-coupling) may enhance efficiency . Kinetic studies (e.g., monitoring via HPLC) identify rate-limiting steps .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological activity?

- In vitro assays : Antimicrobial activity is evaluated via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes (e.g., DNA gyrase) by aligning the chromenone’s hydroxyl groups with active-site residues .

Q. How should researchers address contradictions in reported spectral or biological data?

Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook ) and validate via reproducibility studies. Conflicting NMR shifts may arise from solvent effects or impurities—re-run spectra under standardized conditions (e.g., CDCl₃ at 298 K) .

Q. What computational tools are recommended for studying electronic properties or stability?

Q. How are safety protocols integrated into experimental workflows?

Based on GHS classifications, wear PPE (gloves, goggles) to mitigate skin/eye irritation (H315/H319). Use fume hoods for volatile solvents (DMF, ethanol) and neutralize acidic/basic waste before disposal .

Q. What advanced analytical techniques resolve structural ambiguities (e.g., stereochemistry)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.